molecular formula C10H11F2NO4S B8015164 N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine

N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B8015164
M. Wt: 279.26 g/mol
InChI Key: VPGQUTRHNBEKSB-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine is an organic compound characterized by the presence of a difluorophenyl group and a methylsulfonyl group attached to an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and alanine.

    Formation of Intermediate: The 3,4-difluoroaniline is reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the intermediate N-(3,4-difluorophenyl)-N-(methylsulfonyl)amine.

    Coupling Reaction: The intermediate is then coupled with alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation and coupling reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-N-(methylsulfonyl)glycine
  • N-(3,4-Difluorophenyl)-N-(methylsulfonyl)valine
  • N-(3,4-Difluorophenyl)-N-(methylsulfonyl)leucine

Uniqueness

N-(3,4-Difluorophenyl)-N-(methylsulfonyl)alanine is unique due to its specific combination of a difluorophenyl group and a methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-difluoro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO4S/c1-6(10(14)15)13(18(2,16)17)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGQUTRHNBEKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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